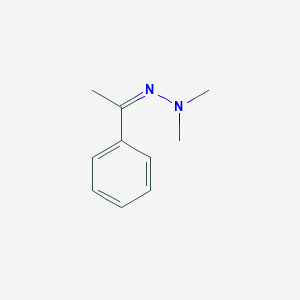

Acetophenone, dimethylhydrazone

Description

Significance as a Key Synthetic Intermediate and Synthon

Acetophenone (B1666503) N,N-dimethylhydrazone serves as a crucial building block for the construction of more complex molecular architectures. Its utility stems from the reactivity of the C=N double bond and the ability of the dimethylamino group to be easily converted into other functionalities. researchgate.netscribd.com This allows for its use in the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable tool for synthetic chemists. numberanalytics.comkvmwai.edu.in The hydrazone moiety can be readily cleaved to regenerate the parent ketone, acetophenone, or transformed into other functional groups, further expanding its synthetic potential. researchgate.netresearchgate.net

Historical Context and Evolution of Research on Hydrazone Chemistry

The study of hydrazones dates back to the late 19th century, with German chemist Emil Fischer making seminal contributions to their understanding. ontosight.aihydrazine.com Initially, research focused on their formation and basic reactivity. numberanalytics.com Over the decades, the scope of hydrazone chemistry has expanded significantly, with the development of new synthetic methods and the discovery of their utility in a variety of organic reactions. numberanalytics.comontosight.ai The introduction of N,N-disubstituted hydrazones, such as acetophenone N,N-dimethylhydrazone, marked a significant advancement, offering enhanced stability and unique reactivity profiles compared to their unsubstituted counterparts. researchgate.net

Overview of Contemporary Research Directions

Modern research on acetophenone N,N-dimethylhydrazone and related compounds continues to explore new frontiers in organic synthesis. Key areas of investigation include:

Asymmetric Synthesis: The development of chiral hydrazones and their application in enantioselective transformations is a major focus, aiming to produce single-enantiomer products for the pharmaceutical and agrochemical industries. ucc.ieorganic-chemistry.org

Catalysis: The use of metal and organocatalysts to promote novel reactions of hydrazones is an active area of research, leading to more efficient and environmentally friendly synthetic methods. mdpi.comnih.gov

Heterocyclic Synthesis: Hydrazones are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov

Mechanism and Reactivity Studies: A deeper understanding of the reaction mechanisms and reactivity patterns of hydrazones continues to drive the development of new synthetic methodologies. nih.govethernet.edu.etoup.com

Physicochemical Properties and Spectroscopic Data of Acetophenone N,N-Dimethylhydrazone

A comprehensive understanding of the physical and chemical properties of acetophenone N,N-dimethylhydrazone is essential for its effective use in the laboratory.

| Property | Value |

| Chemical Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Boiling Point | 55-56 °C at 0.15 mmHg |

| Density | 0.99 g/cm³ |

| Refractive Index (n_D²⁵) | 1.5443 |

Spectroscopic Data:

¹H NMR (300 MHz, CDCl₃) δ: 7.73-7.71 (m, 2H, ArH), 7.37-7.26 (m, 3H, ArH), 2.79 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, CCH₃)

¹³C NMR (75 MHz, CDCl₃) δ: 145.3, 141.4, 137.8, 129.2, 129.0, 125.4, 47.5, 15.7

Mass Spectrometry (EI): m/z (%) 162 (M⁺), 147, 117, 105, 77

Synthesis and Reaction Mechanisms

The preparation of acetophenone N,N-dimethylhydrazone is typically achieved through the condensation of acetophenone with N,N-dimethylhydrazine.

Common Synthetic Routes

A widely used method involves refluxing a mixture of acetophenone and an excess of N,N-dimethylhydrazine in the presence of a catalytic amount of glacial acetic acid in a solvent such as ethanol (B145695). orgsyn.orgorgsyn.org The reaction progress can be monitored by the color change of the solution from colorless to bright yellow. orgsyn.orgorgsyn.org After the reaction is complete, the volatile components are removed under reduced pressure, and the resulting crude product is purified by fractional distillation. orgsyn.org This method generally provides high yields of the desired hydrazone. orgsyn.orgorgsyn.org

Detailed Mechanisms of Key Reactions

Formation of Acetophenone N,N-Dimethylhydrazone

The formation of acetophenone N,N-dimethylhydrazone proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.com The reaction is typically acid-catalyzed. numberanalytics.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetophenone, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of N,N-dimethylhydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom.

Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the hydrazone. numberanalytics.com

Hydrolysis of Acetophenone N,N-Dimethylhydrazone

The hydrolysis of acetophenone N,N-dimethylhydrazone to regenerate the parent ketone is an important reaction, often employed in deprotection strategies. nih.gov The mechanism is essentially the reverse of its formation and is also typically acid-catalyzed.

Protonation of the Imine Nitrogen: The imine nitrogen is protonated by an acid catalyst.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbon of the C=N bond.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Cleavage of the C-N Bond: The C-N bond cleaves, releasing N,N-dimethylhydrazine and the protonated ketone, which is then deprotonated to yield acetophenone.

Role in C-C Bond Forming Reactions

Acetophenone N,N-dimethylhydrazone is a valuable precursor for carbon-carbon bond formation, most notably through the generation of azaenolates. kvmwai.edu.in

Deprotonation: Treatment of acetophenone N,N-dimethylhydrazone with a strong base, such as an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), results in the deprotonation of the α-carbon (the methyl group) to form a lithiated hydrazone, which is a type of azaenolate. kvmwai.edu.in

Alkylation: This azaenolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an alkylation reaction to form a new carbon-carbon bond at the α-position. kvmwai.edu.in

Applications in Organic Synthesis

The unique reactivity of acetophenone N,N-dimethylhydrazone has led to its widespread use in various synthetic applications.

As a Protecting Group for Ketones

The formation of the N,N-dimethylhydrazone is an effective way to protect the carbonyl group of ketones like acetophenone from reacting with certain reagents. organic-chemistry.org The hydrazone is generally stable to nucleophilic attack and basic conditions. researchgate.net The carbonyl group can be readily regenerated by hydrolysis, making it a useful protecting group strategy in multi-step syntheses. researchgate.netresearchgate.net

In the Synthesis of Nitrogen-Containing Heterocycles

Acetophenone N,N-dimethylhydrazone serves as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net For example, it can undergo cyclization reactions with suitable reagents to form pyrazoles, pyridazines, and other important heterocyclic systems that are often found in pharmaceuticals and other biologically active molecules. researchgate.netoup.com

In Asymmetric Synthesis

A significant application of hydrazone chemistry lies in the field of asymmetric synthesis. ucc.ie By using a chiral auxiliary, such as a chiral hydrazine (B178648), to form a chiral hydrazone from acetophenone, it is possible to achieve stereoselective C-C bond formation at the α-position. ucc.ie The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. After the alkylation step, the chiral auxiliary can be removed, yielding an enantiomerically enriched α-alkylated ketone. ucc.ie

Comparison with Other Hydrazones

The synthetic utility of acetophenone N,N-dimethylhydrazone can be better appreciated by comparing its properties and reactivity with other types of hydrazones.

Reactivity and Stability Compared to Simple Hydrazones

N,N-Dimethylhydrazones, like the one derived from acetophenone, are generally more stable than the corresponding N-unsubstituted or N-monosubstituted hydrazones. researchgate.net The presence of the two methyl groups on the nitrogen atom enhances their thermal stability and reduces their susceptibility to unwanted side reactions, such as azine formation. orgsyn.orgorgsyn.org However, this increased stability can sometimes translate to lower reactivity in certain transformations.

Advantages and Disadvantages in Specific Synthetic Contexts

Advantages:

Regioselectivity in Alkylation: The use of N,N-dimethylhydrazones allows for highly regioselective α-alkylation of unsymmetrical ketones. kvmwai.edu.in

Stability: Their enhanced stability makes them easier to handle and purify compared to less substituted hydrazones. researchgate.net

Clean Reactions: Reactions involving N,N-dimethylhydrazones often proceed cleanly with fewer side products. orgsyn.orgorgsyn.org

Disadvantages:

Harsher Deprotection Conditions: The increased stability of N,N-dimethylhydrazones may necessitate harsher conditions for their cleavage back to the parent ketone compared to other hydrazones. researchgate.net

Steric Hindrance: The bulk of the dimethylamino group can sometimes hinder the approach of reagents in certain reactions.

Properties

CAS No. |

13466-32-5 |

|---|---|

Molecular Formula |

C18H22N4O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-methyl-N-[(Z)-1-phenylethylideneamino]methanamine |

InChI |

InChI=1S/C10H14N2/c1-9(11-12(2)3)10-7-5-4-6-8-10/h4-8H,1-3H3/b11-9- |

InChI Key |

KGSVQMBEBWYNLB-LUAWRHEFSA-N |

SMILES |

CC(=NN(C)C)C1=CC=CC=C1 |

Isomeric SMILES |

C/C(=N/N(C)C)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=NN(C)C)C1=CC=CC=C1 |

Other CAS No. |

13466-32-5 |

Origin of Product |

United States |

Synthetic Methodologies for Acetophenone N,n Dimethylhydrazone

Direct Condensation Approaches from Carbonyl Compounds

The primary route for the synthesis of Acetophenone (B1666503), N,N-dimethylhydrazone involves the direct reaction of acetophenone with N,N-dimethylhydrazine. This condensation reaction, which forms a C=N double bond by eliminating a molecule of water, can be performed under various conditions, ranging from stoichiometric reactions to more efficient catalytic protocols.

Stoichiometric Reactions

The direct condensation of acetophenone with an excess of N,N-dimethylhydrazine can proceed without a catalyst, although it often requires prolonged reaction times to achieve high conversion. The reaction typically involves heating a mixture of the reactants, often in a suitable solvent like ethanol (B145695). In one established procedure, a mixture of acetophenone and a threefold molar excess of anhydrous N,N-dimethylhydrazine is heated at reflux. orgsyn.org The excess hydrazine (B178648) serves to drive the equilibrium towards the product. After an extended period of reflux, typically 24 hours or more, the volatile components are removed under reduced pressure, and the resulting hydrazone is purified by fractional distillation. While effective, this method's reliance on a large excess of one reactant and long reaction times makes catalytic alternatives more appealing for efficiency.

Catalytic Synthesis Protocols

To enhance the rate and efficiency of the condensation, various catalysts can be employed. These catalysts function by activating the carbonyl group of the acetophenone, making it more susceptible to nucleophilic attack by the N,N-dimethylhydrazine.

Brønsted acids are commonly used to catalyze the formation of hydrazones. A catalytic amount of glacial acetic acid is a simple and effective choice for the synthesis of Acetophenone, N,N-dimethylhydrazone. orgsyn.org The acid protonates the carbonyl oxygen of acetophenone, thereby increasing the electrophilicity of the carbonyl carbon. This protonation facilitates the nucleophilic attack by the nitrogen atom of N,N-dimethylhydrazine. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final hydrazone product. The inclusion of a small amount of glacial acetic acid can significantly shorten the required reaction time compared to the uncatalyzed stoichiometric reaction, while still achieving high yields (90-94%). orgsyn.org

Table 1: Comparison of Stoichiometric vs. Acid-Catalyzed Synthesis

| Method | Key Reagents | Catalyst | Typical Reaction Time | Reported Yield |

|---|---|---|---|---|

| Stoichiometric | Acetophenone, 3 eq. N,N-Dimethylhydrazine, Ethanol | None | > 24 hours | High, but requires excess reagent |

| Acid-Catalyzed | Acetophenone, N,N-Dimethylhydrazine, Ethanol | Glacial Acetic Acid (catalytic) | ~24 hours | 90-94% orgsyn.org |

Lewis acids offer another avenue for catalyzing hydrazone formation. They function similarly to Brønsted acids by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been investigated as a mild and eco-friendly Lewis acid catalyst for hydrazonation reactions. Studies on the reaction of a substituted acetophenone (3,4-dimethoxyacetophenone) with N,N-dimethylhydrazine demonstrated the efficacy of this catalyst. The reaction, catalyzed by 2 mol % of CeCl₃·7H₂O, showed a significant dependence on the solvent and temperature. While the reaction did not proceed at room temperature in methanol (B129727), heating to 60°C for 12 hours yielded 20% of the desired N,N-dimethylhydrazone. A switch to tert-butanol (B103910) as the solvent under the same heating conditions dramatically increased the yield to 63%. This highlights the crucial role of the reaction medium in the catalytic cycle. However, it was noted that this protocol is generally more efficient for aldehydes than for ketones like acetophenone.

While direct evidence for the use of Boron trifluoride (BF₃) in the synthesis of Acetophenone, N,N-dimethylhydrazone is not prominent, BF₃ etherate (BF₃·Et₂O) is a well-known Lewis acid used in the formation of related nitrogen-containing compounds, such as BF₂-β-ketoiminates from enaminones. Its potent ability to activate carbonyl groups suggests its potential applicability in this specific condensation, though optimization would be required.

Influence of Reaction Conditions (e.g., Solvent Effects, Temperature, Reaction Time)

The efficiency of the synthesis of Acetophenone, N,N-dimethylhydrazone is highly dependent on the chosen reaction conditions.

Temperature: As seen in the CeCl₃·7H₂O catalyzed synthesis, temperature is a critical factor. For less reactive ketones like acetophenone, thermal energy is required to overcome the activation barrier of the reaction, with temperatures around 60°C being effective in the presence of a Lewis acid catalyst. For the acetic acid-catalyzed method, reflux temperatures are standard to ensure a reasonable reaction rate. orgsyn.org

Reaction Time: The duration of the reaction is inversely related to its efficiency. Without a catalyst, reaction times can be prolonged. The addition of an acid catalyst like glacial acetic acid significantly reduces the time needed for the reaction to reach completion. orgsyn.org

Solvent Effects: The choice of solvent plays a multifaceted role. It must solubilize the reactants and, in some cases, it can actively participate in the reaction mechanism. In the CeCl₃·7H₂O catalyzed synthesis of a related acetophenone dimethylhydrazone, a dramatic solvent effect was observed. Protic solvents like methanol and ethanol could lead to undesired acetal (B89532) formation as a side reaction. The use of a bulky alcohol like tert-butanol suppressed this side reaction and led to a significantly higher yield of the desired hydrazone (63% vs 20% in methanol). This suggests that the solvent's nucleophilicity and steric properties are important considerations in optimizing the reaction.

Table 2: Effect of Reaction Conditions on CeCl₃·7H₂O Catalyzed Synthesis of 3,4-dimethoxyacetophenone N,N-dimethylhydrazone

| Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| Methanol | Room Temperature | 24 h | 0% |

| Methanol | 60°C | 12 h | 20% |

| tert-Butanol | 60°C | 12 h | 63% |

Formation via Alternative Chemical Pathways

While direct condensation from acetophenone is the standard synthetic route, the interconversion of hydrazones represents an alternative chemical pathway. A documented procedure shows that Acetophenone, N,N-dimethylhydrazone can be a starting material for the synthesis of Acetophenone hydrazone. orgsyn.org This reaction, known as a transhydrazonation, involves heating the N,N-dimethylhydrazone with an excess of anhydrous hydrazine in ethanol. orgsyn.org The reaction proceeds until the characteristic yellow color of the dimethylhydrazone disappears, indicating its complete conversion to the colorless simple hydrazone. orgsyn.org

This transformation demonstrates a reversible equilibrium between different hydrazones and highlights a potential, albeit less direct, pathway. Theoretically, the reverse reaction—the conversion of Acetophenone hydrazone to Acetophenone, N,N-dimethylhydrazone by reaction with N,N-dimethylhydrazine—could be envisioned, although it is not a commonly reported preparative method. The direct condensation from the ketone remains the most straightforward and widely used approach.

Reactions Involving Alkanediazotates

Electrochemical Synthesis

The direct electrochemical synthesis of Acetophenone N,N-dimethylhydrazone from acetophenone and N,N-dimethylhydrazine is not a prominently documented method in the reviewed literature. While electrochemical methods are employed for various transformations of hydrazone compounds, such as oxidation to form other molecular structures, a specific protocol for the initial formation of this target hydrazone via electrosynthesis is not described. nih.govacs.orgnih.gov

Synthesis of Substituted Acetophenone Dimethylhydrazones

The primary and most efficient method for synthesizing substituted acetophenone dimethylhydrazones is through the condensation reaction of a corresponding substituted acetophenone with N,N-dimethylhydrazine. rasayanjournal.co.inresearchgate.net This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

The general reaction scheme involves refluxing equimolar amounts of the substituted acetophenone and N,N-dimethylhydrazine in an alcoholic solvent, such as ethanol. rasayanjournal.co.in A catalytic amount of acid, typically glacial acetic acid, is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. rasayanjournal.co.in The reaction mixture is typically heated for several hours to ensure completion.

The nature of the substituent on the aromatic ring of the acetophenone can influence the reaction rate and yield. Electron-withdrawing groups (e.g., -NO₂, -Cl) tend to increase the electrophilicity of the carbonyl carbon, which can lead to faster reaction times. rasayanjournal.co.in Conversely, electron-donating groups may slightly decrease the reactivity of the ketone. Nevertheless, the method is robust and provides good to excellent yields for a wide range of substituted acetophenones. rasayanjournal.co.in For a series of substituted acetophenone derivatives reacted with a hydrazine moiety, yields have been reported in the range of 68% to 79%. rasayanjournal.co.in

Table 1: Representative Synthesis of Substituted Acetophenone Dimethylhydrazones

This table outlines the general conditions for the synthesis of various substituted acetophenone dimethylhydrazones based on the standard condensation methodology.

| Substituent (on Acetophenone) | Reagents | Solvent | Catalyst | Conditions | Typical Yield Range |

| 4-Chloro | 4-Chloroacetophenone, N,N-Dimethylhydrazine | Ethanol | Glacial Acetic Acid | Reflux (6-8 hours) | Good to Excellent |

| 4-Nitro | 4-Nitroacetophenone, N,N-Dimethylhydrazine | Ethanol | Glacial Acetic Acid | Reflux (6-8 hours) | Good to Excellent |

| 4-Methoxy | 4-Methoxyacetophenone, N,N-Dimethylhydrazine | Ethanol | Glacial Acetic Acid | Reflux (6-8 hours) | Good to Excellent |

| 4-Methyl | 4-Methylacetophenone, N,N-Dimethylhydrazine | Ethanol | Glacial Acetic Acid | Reflux (6-8 hours) | Good to Excellent |

Reaction Pathways and Mechanistic Investigations of Acetophenone N,n Dimethylhydrazone

Exchange and Transhydrazonation Reactions

Hydrazone exchange, or transhydrazonation, is a fundamental reaction of N,N-dimethylhydrazones, allowing for the interconversion of hydrazone derivatives. This process is particularly valuable for accessing hydrazones that are otherwise difficult to synthesize directly.

A significant application of the hydrazone exchange reaction is the synthesis of N-unsubstituted hydrazones from their N,N-dimethylated precursors. Simple N-unsubstituted hydrazones can be challenging to obtain in high yield and purity directly from the corresponding ketone and hydrazine (B178648), often due to side reactions like azine formation. researchgate.net The transhydrazonation of an N,N-dimethylhydrazone provides a clean and efficient alternative.

The conversion of acetophenone (B1666503) N,N-dimethylhydrazone to acetophenone hydrazone is a well-documented example of this process. The reaction is typically carried out by heating a mixture of acetophenone N,N-dimethylhydrazone with anhydrous hydrazine in a suitable solvent such as absolute ethanol (B145695). nih.gov The reaction proceeds until the characteristic yellow color of the N,N-dimethylhydrazone disappears, indicating complete conversion to the colorless N-unsubstituted hydrazone. nih.gov This method is broadly applicable for preparing hydrazones from various aldehydes and ketones. nih.gov The N,N-dimethylhydrazone starting material itself is readily prepared in high yield from acetophenone and unsymmetrical dimethylhydrazine. researchgate.netnih.gov

A typical procedure involves refluxing acetophenone N,N-dimethylhydrazone with an excess of anhydrous hydrazine. nih.gov The progress of the reaction can be monitored by the visual disappearance of color. researchgate.net Upon completion, the volatile components are removed under reduced pressure at a low temperature to prevent the decomposition of the product and minimize the formation of the corresponding azine. nih.gov This process yields acetophenone hydrazone in nearly quantitative amounts. nih.gov

The exchange of one hydrazine for another on a carbonyl derivative is a reversible process whose kinetics are often pH-dependent, with optimal rates typically observed around pH 4.5. libretexts.org Understanding the mechanism is crucial for controlling these reactions, especially for applications in dynamic combinatorial chemistry where such exchanges are fundamental. libretexts.org

Computational and experimental studies have been conducted to elucidate the mechanistic pathway of hydrazone exchange. libretexts.org Three potential mechanisms were computationally modeled:

Direct nucleophilic attack of the incoming hydrazine on the un-protonated hydrazone.

Protonation of an accessory group on the carbonyl component of the hydrazone, followed by attack.

Protonation of the hydrazone nitrogen (N1), followed by nucleophilic attack from the incoming hydrazine. libretexts.org

The findings indicate that the third pathway, involving the initial protonation of the hydrazone nitrogen, presents the lowest free energy barrier. libretexts.org This protonation makes the imine carbon more electrophilic and susceptible to attack by the incoming hydrazine, which constitutes the rate-determining step of the exchange. This mechanistic insight aligns with experimental observations of reactivity orders among different hydrazones. libretexts.org

Alkylation Reactions

N,N-Dimethylhydrazones are widely used as ketone surrogates to facilitate C-C bond formation at the α-carbon. By converting the carbonyl group into a dimethylhydrazone, the acidity of the α-protons is enhanced, allowing for deprotonation and subsequent reaction with electrophiles.

The α-alkylation of ketones is a fundamental transformation in organic chemistry. Using an N,N-dimethylhydrazone derivative, such as that of acetophenone, provides a powerful method to achieve this transformation. The process proceeds through the formation of a key nucleophilic intermediate known as an azaenolate (or metalloenamine). libretexts.org

The reaction is initiated by treating the N,N-dimethylhydrazone with a strong, non-nucleophilic base. Organolithium reagents, particularly n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), are commonly employed for this purpose. udel.edu The base abstracts a proton from the α-carbon (the methyl group in the case of acetophenone N,N-dimethylhydrazone) to generate a lithiated azaenolate. This intermediate is a potent carbon nucleophile, with the negative charge delocalized across the carbon and the terminal nitrogen atom. libretexts.orgudel.edu This newly formed azaenolate can then react with various electrophiles, such as alkyl halides, in an SN2-type reaction to form a new carbon-carbon bond at the α-position. libretexts.org Subsequent hydrolysis of the resulting alkylated hydrazone regenerates the carbonyl group, yielding the final α-alkylated ketone.

When an unsymmetrical ketone is the starting material, the formation of two different regioisomeric azaenolates is possible. The control of regioselectivity in the deprotonation step is therefore critical. The principles governing this selectivity are analogous to those for ketone enolate formation, often described in terms of kinetic versus thermodynamic control. udel.edumasterorganicchemistry.com

Deprotonation under kinetic control conditions—typically involving a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C)—favors the removal of a proton from the less-substituted, more sterically accessible α-carbon. udel.edumasterorganicchemistry.comyoutube.com This rapid and irreversible deprotonation leads to the formation of the "kinetic azaenolate." udel.edu Conversely, using a less hindered base or higher temperatures can allow for equilibrium to be established, favoring the formation of the more substituted, thermodynamically more stable azaenolate. udel.edumasterorganicchemistry.com For N,N-dimethylhydrazones, kinetic deprotonation at the less-hindered α-position is the standard and predictable outcome when using bases like LDA. nih.gov

The metal cation, typically lithium from the organolithium base, plays a crucial role in the structure and reactivity of the azaenolate intermediate. The lithium cation coordinates to the nitrogen atoms of the hydrazone, influencing the subsequent alkylation step. This coordination can be exploited to control the stereochemistry of the reaction.

In asymmetric α-alkylation, a chiral ligand is used in conjunction with the organolithium base. The naturally occurring diamine (-)-sparteine (B7772259) has been successfully employed for this purpose. libretexts.orgnih.gov The lithium base and the chiral ligand form a complex that coordinates to the azaenolate. This chiral metal complex creates a sterically defined environment, directing the approach of the incoming electrophile to one face of the planar azaenolate, thereby inducing enantioselectivity in the C-C bond formation. libretexts.orgkhanacademy.org The ability of the metal center, when coordinated with a chiral ligand, to stabilize the transition state and direct the reaction pathway is a key principle in achieving asymmetric transformations. nih.gov

N-Alkylation and Quaternization Processes

The nitrogen atoms of the hydrazone moiety in Acetophenone, N,N-dimethylhydrazone are susceptible to alkylation, leading to the formation of quaternary hydrazonium salts. A primary example of this is the reaction with an alkylating agent such as methyl iodide. This process, known as quaternization, converts the N,N-dimethylhydrazone into its corresponding N,N,N-trimethylhydrazonium iodide salt. scribd.com This transformation is significant as it activates the molecule for subsequent rearrangement reactions. The formation of these quaternary salts is a crucial preparatory step for transformations like the modified Neber rearrangement. scribd.com

Rearrangement Reactions

Neber Rearrangement and Analogous Transformations

While the classical Neber rearrangement involves the conversion of a ketoxime to an alpha-amino ketone, a modified version of this reaction utilizes hydrazonium salts. organicreactions.orgwikipedia.org The N,N,N-trimethylhydrazonium iodide derived from Acetophenone, dimethylhydrazone serves as a key substrate for this transformation. scribd.comorganicreactions.org

The reaction is initiated by a base, which abstracts a proton from the α-carbon, forming a carbanion. This intermediate then undergoes an intramolecular nucleophilic displacement of the trimethylamine (B31210) group to form a transient 2H-azirine intermediate. Subsequent hydrolysis of the azirine ring yields the final α-amino ketone product. organicreactions.orgwikipedia.org This pathway provides a valuable synthetic route to α-amino ketones from ketones via their dimethylhydrazone derivatives.

Hydrazone-to-Amide Rearrangements

The direct rearrangement of this compound to an amide is not a widely documented transformation in the surveyed chemical literature. While N-alkylation of amides is a common process to modify biological activity or protect functional groups, the rearrangement of a hydrazone C=N bond directly into an amide functionality for this specific compound is not a prominent reaction pathway. derpharmachemica.com

Cyclization and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Intramolecular Cyclization Pathways (e.g., Pyrrole (B145914) Synthesis)

Intramolecular cyclization reactions involving derivatives of this compound can lead to the formation of complex cyclic structures. For instance, a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone N-tosylhydrazone derivatives has been developed. rsc.org This reaction proceeds via a cationic cyclization pathway, where the N-tosylhydrazone acts as an electrophile, leading to the formation of polysubstituted indenes in moderate to excellent yields. rsc.org While this specific example leads to indenes, it illustrates the potential for intramolecular cyclization, although pyrrole synthesis via this specific starting material is not prominently detailed in the reviewed sources.

Formation of 1H-Indazole Derivatives

A significant application of this compound derivatives is in the synthesis of 1H-indazoles, a class of heterocyclic compounds important in medicinal chemistry. researchgate.netresearchgate.net One established method involves the acid-catalyzed cyclization of substituted acetophenone hydrazones. For example, in the presence of polyphosphoric acid (PPA), various 2,6-disubstituted-acetophenone hydrazones undergo cyclization to yield the corresponding 3-methyl-1H-indazole derivatives. jlu.edu.cn

This reaction provides a convenient route to functionalized indazoles, with the key advantage of readily accessible starting materials. jlu.edu.cn The table below summarizes the results of the PPA-mediated cyclization of different acetophenone hydrazone derivatives to form 1H-indazoles. jlu.edu.cn

| Starting Hydrazone (Substituents on Acetophenone) | Product (Substituents on 1H-Indazole) | Yield (%) |

| 2,6-Dimethoxy | 4-Methoxy-3-methyl-1H-indazole | 70 |

| 2,6-Diethoxy | 4-Ethoxy-3-methyl-1H-indazole | 75 |

| 2-Hydroxy-6-methoxy | 4-Hydroxy-3-methyl-1H-indazole | 60 |

| 2-Methoxy-4,6-dimethyl | 3,4,6-Trimethyl-1H-indazole | 65 |

This table presents data on the synthesis of 1H-indazoles from substituted acetophenone hydrazones using PPA, as reported in the literature. jlu.edu.cn

Other modern synthetic strategies for 1H-indazoles from hydrazones include metal-catalyzed reactions, such as Rh(III)-catalyzed double C-H activation and Cu(OAc)₂-mediated N-N bond formation, which offer pathways with high efficiency and functional group tolerance. researchgate.netnih.govbeilstein-journals.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions are powerful tools for the construction of cyclic compounds. While N,N-dimethylhydrazones have been investigated as partners in these reactions, their reactivity can be nuanced. In normal electron-demand Diels-Alder reactions, N,N-dialkylhydrazones have been reported to be unreactive as dienophiles. mit.edu However, they can participate in aza-Diels-Alder reactions. For instance, the reaction of aromatic imines with methacrolein (B123484) dimethylhydrazone in the presence of indium trichloride (B1173362) serves as an example of an α,β-unsaturated dimethylhydrazone acting as a dienophile in a hetero-Diels-Alder reaction. rsc.org This suggests the potential for acetophenone N,N-dimethylhydrazone to participate in similar transformations, although specific examples are not extensively documented in the readily available literature.

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition, which is a key method for synthesizing five-membered heterocycles. wikipedia.org While there are reports on the 1,3-dipolar cycloaddition of N-tosylhydrazones with alkynes, detailed studies on the participation of acetophenone N,N-dimethylhydrazone as a 1,3-dipole or dipolarophile are limited. researchgate.netresearchgate.net

Formal [2+2+2] cycloadditions involving N,N-dimethylhydrazones have also been explored. These reactions can proceed through a pericyclic cascade, where an in-situ generated vinylallene reacts with the dimethylhydrazone. nih.govresearchgate.net This methodology provides access to polycyclic pyridine (B92270) derivatives, highlighting the potential of N,N-dimethylhydrazones in constructing complex molecular architectures. nih.gov

Ring Enlargement Reactions Leading to Pyrrole Derivatives

The synthesis of pyrrole derivatives is of significant interest in organic and medicinal chemistry. researchgate.netorganic-chemistry.orgmdpi.combohrium.comnih.gov While various methods exist for pyrrole synthesis, including the Paal-Knorr and Hantzsch reactions, specific examples of ring enlargement reactions of acetophenone N,N-dimethylhydrazone to form pyrroles are not well-documented in the available literature.

A related transformation is the Fischer indole (B1671886) synthesis, which converts phenylhydrazones into indoles under acidic conditions. rsc.orgbyjus.comwikipedia.orgjk-sci.comorganic-chemistry.org This reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer. byjus.com While this reaction is a cornerstone of indole synthesis, it is specific to phenylhydrazones and does not directly apply to N,N-dimethylhydrazones for the formation of pyrroles.

Deprotection and Regeneration of Carbonyl Compounds

The hydrazone group serves as a useful protecting group for carbonyl compounds. The regeneration of the parent carbonyl from its hydrazone derivative is a crucial step in many synthetic sequences. Various methods, including hydrolytic, oxidative, and photochemical techniques, have been developed for this purpose.

Hydrolytic Cleavage Mechanisms

The hydrolysis of hydrazones to their corresponding carbonyl compounds can be achieved under acidic conditions. researchgate.net The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the nitrogen atoms, which makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water. youtube.comviu.calibretexts.orgyoutube.com This is followed by a series of proton transfer steps and the eventual elimination of the hydrazine moiety to regenerate the carbonyl group. The reaction is reversible, and the use of a large excess of water can drive the equilibrium towards the formation of the carbonyl compound. libretexts.org

Oxidative Regeneration Methods

Oxidative cleavage provides an alternative and often milder method for the regeneration of carbonyl compounds from their N,N-dimethylhydrazone derivatives. A variety of oxidizing agents have been employed for this transformation.

One notable method utilizes hydrogen peroxide in the presence of a methyltrioxorhenium(VII) catalyst, which efficiently converts N,N-dimethylhydrazones to their corresponding ketones. nih.gov Another effective and inexpensive reagent is sodium perborate. wikipedia.org Metal-catalyzed aerobic oxidation also offers a pathway for this deprotection. sciencegate.appresearchgate.net Furthermore, manganese catalysts have been shown to effect the oxidative cleavage of alkenes, a reaction that shares mechanistic features with the oxidation of C=N bonds. nih.govorganic-chemistry.org

The table below summarizes various oxidative methods for the regeneration of ketones from their N,N-dimethylhydrazone derivatives.

| Oxidizing System | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| H₂O₂ / MeReO₃ | Cyclohexanone N,N-dimethylhydrazone | Cyclohexanone | 95 | CH₂Cl₂, rt, 2h |

| Sodium Perborate | Cyclohexanone N,N-dimethylhydrazone | Cyclohexanone | 85 | pH 7 buffer, t-BuOH, 60°C, 4-24h |

| O₂ / Ni(II) complex / Pivaldehyde | Various ketone N,N-dimethylhydrazones | Corresponding ketones | Good to excellent | - |

Photochemical Recovery of Carbonyls from Hydrazones

Photochemical methods offer a mild and selective alternative for the cleavage of hydrazones. These reactions are typically carried out by irradiating the hydrazone in the presence of a photosensitizer and oxygen. The mechanism often involves the generation of singlet oxygen, which can react with the hydrazone to initiate the cleavage process. While the photochemical behavior of other carbonyl derivatives has been studied, specific, well-documented examples with detailed conditions and yields for the photochemical recovery of acetophenone from its N,N-dimethylhydrazone are not extensively covered in the readily available literature.

Other Significant Chemical Transformations

Beyond cycloadditions and deprotection, acetophenone N,N-dimethylhydrazone and its derivatives can undergo other important chemical transformations. The Shapiro and Bamford-Stevens reactions are well-known methods for the conversion of tosylhydrazones to alkenes. wikipedia.orgresearchgate.netwikipedia.orgwikiwand.comyoutube.comarkat-usa.orgarkat-usa.orgchemistnotes.com These reactions proceed through the formation of a vinyllithium (B1195746) or a carbene intermediate, respectively. While these reactions are primarily associated with tosylhydrazones, they highlight the rich chemistry of hydrazone derivatives.

Reactions with Carbanions

The primary reaction involving carbanions and acetophenone N,N-dimethylhydrazone is the generation of a carbanion from the hydrazone itself. The α-hydrogens of the hydrazone are acidic and can be removed by a strong base to form a highly nucleophilic aza-enolate. This carbanionic species is central to the synthetic utility of hydrazones, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

The deprotonation is typically achieved using strong, non-nucleophilic bases to prevent unwanted addition to the C=N bond. The choice of base and reaction conditions can influence which conjugate base is formed, a principle that is key in controlling regioselectivity in unsymmetrical ketone derivatives. wikipedia.orgyoutube.comslideshare.net

Key Features of Deprotonation and Alkylation:

Base: Strong bases like lithium diisopropylamide (LDA) or n-butyllithium are required for complete deprotonation, forming the lithium aza-enolate. wikipedia.orgyoutube.com Weaker bases such as hydroxides or alkoxides are generally insufficient. youtube.com

Aza-enolate Intermediate: The resulting anion is stabilized by delocalization of the negative charge onto the terminal nitrogen atom of the hydrazone moiety.

Alkylation: This nucleophilic carbanion readily participates in SN2 reactions with electrophiles, most commonly primary alkyl halides. wikipedia.orgyoutube.com This process allows for the introduction of an alkyl group at the α-position of the original acetophenone.

| Step | Reagents & Conditions | Purpose |

| 1. Hydrazone Formation | Acetophenone, N,N-dimethylhydrazine | Protection/activation of the carbonyl group |

| 2. Deprotonation | LDA or n-BuLi, THF, low temp. (-78 °C) | Formation of the nucleophilic aza-enolate (carbanion) |

| 3. C-C Bond Formation | Alkyl halide (e.g., R-Br, R-I) | Reaction of the carbanion with an electrophile (alkylation) |

| 4. Hydrolysis/Cleavage | H₂O, acid or oxidative conditions | Regeneration of the substituted ketone |

This sequence provides a reliable alternative to the direct alkylation of ketone enolates, which can be plagued by issues of polyalkylation and lack of regioselectivity. researchgate.net

Selective Oxidation of Hydrazones

A significant reaction of acetophenone N,N-dimethylhydrazone is its oxidative cleavage to regenerate the parent carbonyl compound, acetophenone, or its substituted derivatives. researchgate.netacs.org This transformation is crucial as it "deprotects" the ketone after the hydrazone has been used to direct other reactions, such as the α-alkylation discussed previously.

A variety of reagents can achieve this oxidative cleavage, offering different levels of selectivity and compatibility with various functional groups.

Common Methods for Oxidative Cleavage:

Ozonolysis: Treatment with ozone is an effective method for cleaving the C=N bond.

Peroxides and Metal Catalysts: The combination of hydrogen peroxide with a catalyst like methyltrioxorhenium(VII) (MTO) efficiently converts N,N-dimethylhydrazones of ketones back to the corresponding ketones. psu.eduacs.org This system is notable because under the same conditions, hydrazones derived from aldehydes are converted into nitriles. psu.edu

Periodates: Sodium periodate (B1199274) (NaIO₄) can be used for the cleavage, sometimes in the presence of a ruthenium catalyst. vanderbilt.edu

Other Reagents: Other systems reported for this transformation include montmorillonite (B579905) K-10 clay under microwave irradiation and tetrabutylammonium (B224687) peroxydisulfate. researchgate.net

The mechanism of MTO-catalyzed oxidation with hydrogen peroxide is believed to involve an electrophilic oxygen transfer to the terminal nitrogen atom of the hydrazone, followed by subsequent breakdown to release the ketone. psu.edu The resistance of ketones to further oxidation under these mild conditions makes this a synthetically useful method. chemguide.co.uk

| Reagent System | Substrate | Product | Reference |

| H₂O₂ / MTO (catalyst) | Ketone N,N-dimethylhydrazone | Ketone | psu.edu, acs.org |

| H₂O₂ / MTO (catalyst) | Aldehyde N,N-dimethylhydrazone | Nitrile | psu.edu |

| Dimethyldioxirane | Aldehyde N,N-dimethylhydrazone | Nitrile | psu.edu |

| Sodium Periodate (NaIO₄) | Hydrazones | Carbonyls | vanderbilt.edu |

Fluorination Reactions

Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. wikipedia.orgorganicreactions.org The reaction typically involves a carbon-centered nucleophile, such as an enolate or enol ether, and an electrophilic fluorine source ("F⁺" reagent). wikipedia.org Common electrophilic fluorinating agents are N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgrsc.org

The direct α-fluorination of acetophenone and its derivatives to form α-fluoroketones has been achieved using various methods. One such method employs a hypervalent iodine reagent in combination with a fluoride (B91410) source like triethylamine-hydrofluoric acid complex.

For acetophenone N,N-dimethylhydrazone, fluorination would likely proceed via its lithiated aza-enolate. The deprotonation at the α-carbon (as described in section 3.6.5) generates a potent nucleophile, which can then attack the electrophilic fluorine atom of an N-F reagent. This two-step sequence would result in the formation of the α-fluorinated hydrazone, which can then be hydrolyzed to yield the corresponding α-fluoroacetophenone.

This approach offers a strategic advantage by using the hydrazone as a directing group and as a stable precursor to the required nucleophile, potentially avoiding side reactions that might occur with the free ketone under fluorinating conditions. While specific examples focusing solely on acetophenone N,N-dimethylhydrazone are not extensively detailed, the methodology is well-established for ketone derivatives and is a logical pathway for the synthesis of α-fluorinated systems. researchgate.net

Acidity of Alpha-Hydrogens and Deprotonation Chemistry

The hydrogens on the methyl group adjacent to the C=N bond in acetophenone N,N-dimethylhydrazone are significantly more acidic than typical alkane hydrogens. This enhanced acidity is a cornerstone of its synthetic utility, enabling the formation of a stabilized carbanion (an aza-enolate) upon deprotonation.

The acidity arises because the resulting conjugate base is stabilized by resonance. The negative charge on the α-carbon can be delocalized through the C=N-N π-system, placing it on the terminal, more electronegative nitrogen atom. This delocalization greatly stabilizes the anion, making its formation more favorable.

Deprotonation is achieved using strong, sterically hindered bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), typically at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. wikipedia.orgyoutube.com The resulting lithiated aza-enolate is a powerful nucleophile that can be used in a variety of carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides as detailed in section 3.6.1. acs.org

The use of the N,N-dimethylhydrazone derivative to control the regioselectivity of deprotonation is a classic strategy in organic synthesis, particularly for unsymmetrical ketones where different sets of α-hydrogens exist. slideshare.net

Table of Acidity for Related Compounds

| Compound Type | Approximate pKa | Notes |

| Alkane (e.g., Ethane) | ~50 | Very weakly acidic. |

| Ketone (e.g., Acetone) | ~19-20 | Acidity due to enolate stabilization. |

| Aldehyde (e.g., Acetaldehyde) | ~16-18 | More acidic than ketones due to less electronic donation. |

| Ester (e.g., Ethyl Acetate) | ~25 | Less acidic than ketones due to resonance donation from the oxygen atom. |

| N,N-Dimethylhydrazone | ~25-30 (estimated) | Acidity allows for deprotonation with strong bases like LDA (pKa of conjugate acid ~36). |

This deprotonation chemistry transforms the otherwise electrophilic carbonyl carbon (in its ketone form) into a potent nucleophilic center (in its hydrazone anion form), illustrating a powerful umpolung (reactivity inversion) strategy.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of acetophenone (B1666503) dimethylhydrazone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure.

In the ¹H NMR spectrum of acetophenone dimethylhydrazone, the signals corresponding to the different protons can be assigned based on their chemical shifts, multiplicities, and integration values. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The methyl groups attached to the nitrogen and the imine carbon give rise to distinct singlets. Older literature reports chemical shifts on the tau (τ) scale, where the phenyl hydrogens appear as a complex region at τ 2.8, and the methyl groups present as two singlets at τ 6.12 and τ 7.78. researchgate.net These can be converted to the modern delta (δ) scale (ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons, the imine carbon, and the methyl carbons, further confirming the molecular backbone.

Table 1: ¹H NMR Spectroscopic Data for Acetophenone Dimethylhydrazone

| Proton Assignment | Chemical Shift (τ) | Chemical Shift (δ, ppm, Calculated) | Multiplicity |

|---|---|---|---|

| Phenyl-H | 2.8 | ~7.2 | Complex Multiplet |

| N-CH₃ | 6.12 | ~3.88 | Singlet |

Note: The δ values are calculated from the reported τ values (δ = 10 - τ) and are approximate.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in acetophenone dimethylhydrazone by detecting the vibrational frequencies of its bonds. The IR spectrum displays characteristic absorption bands that correspond to specific vibrational modes of the molecule.

Key vibrational frequencies for acetophenone dimethylhydrazone include the C=N stretching vibration of the hydrazone group, which is a strong indicator of its formation. Additionally, the spectrum shows characteristic absorptions for the C-H bonds of the aromatic ring and the methyl groups, as well as C-N stretching vibrations. An early study reported the infrared absorption spectrum of acetophenone dimethylhydrazone, identifying several key peaks. dss.go.th

Table 2: Key IR Absorption Peaks for Acetophenone Dimethylhydrazone

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1640 | C=N Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

Electronic Spectroscopy (UV-Visible, UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the acetophenone dimethylhydrazone molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λ_max) corresponding to specific electronic transitions.

For acetophenone dimethylhydrazone, the UV-Vis spectrum is influenced by the conjugated system formed by the phenyl ring and the C=N double bond. Studies have reported the UV-Vis spectral data for this compound in various solvents. For instance, in dichloromethane, absorption maxima are observed at 262 nm, 290 nm (shoulder), and 323 nm. dss.go.th In acetonitrile, the maxima are at 260 nm and 325 nm. dss.go.th These absorptions are typically assigned to π → π* transitions within the conjugated system. A foundational study on the ultraviolet spectra of hydrazones provides further context for these electronic transitions. science-softcon.de

Table 3: UV-Visible Spectroscopic Data for Acetophenone Dimethylhydrazone

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Dichloromethane | 262 | 2.0 x 10⁴ |

| 323 | 1.4 x 10⁴ | |

| Acetonitrile | 260 | 2.3 x 10⁴ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of acetophenone dimethylhydrazone. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of acetophenone dimethylhydrazone will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the side chains. The presence of the aromatic ring will also lead to characteristic phenyl-containing fragment ions. The compound has been identified by its CAS number, 13466-32-5, in mass spectrometry literature. dss.go.th

Table 4: Expected Key Ions in the Mass Spectrum of Acetophenone Dimethylhydrazone

| m/z Value | Proposed Fragment Ion |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 104 | [C₆H₅C=N]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of medium-sized organic molecules. It offers a good balance between computational cost and accuracy, making it well-suited for studying various aspects of Acetophenone (B1666503), dimethylhydrazone.

Conformation and Stereoisomer Stability (E/Z Isomerism)

The presence of the carbon-nitrogen double bond (C=N) in Acetophenone, dimethylhydrazone gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.ukmasterorganicchemistry.com The letters 'E' and 'Z' come from the German words entgegen (opposite) and zusammen (together), respectively. libretexts.org The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each atom of the double bond. masterorganicchemistry.comlibretexts.org

For the isolated molecule in the gas phase, quantum chemistry calculations, such as those at the MP2/aug-cc-pVDZ and B3LYP-D3/aug-cc-pVDZ levels of theory, have indicated that the E conformation is slightly more stable than the Z conformation. acs.org This preference is also observed in solution and in the melt. acs.org However, in the solid state, the molecule exists as the pure Z isomer. acs.org This highlights the influence of intermolecular forces in the crystal lattice on the conformational preference.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Dipole Moments, Electrophilic Indices)

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are widely used to determine key electronic properties.

Electrophilicity Index (ω): This global reactivity descriptor, derived from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. mdpi.com A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. nih.gov | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment (µ) | Measures molecular polarity and influences intermolecular interactions. | DFT, MP2 |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. mdpi.com | Derived from HOMO and LUMO energies calculated by DFT. |

Reactivity Prediction (Fukui Functions, Bond Dissociation Enthalpies)

DFT can also be used to predict the reactivity of different sites within the this compound molecule.

Fukui Functions: These functions are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the Fukui functions, one can predict where a reaction is most likely to occur. For instance, in a related study on chalcone (B49325) derivatives, Fukui function analysis helped to identify the most electrophilic carbon atom. researchgate.net

Bond Dissociation Enthalpies (BDEs): BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond. wikipedia.org It is a direct measure of bond strength. wikipedia.org DFT methods, such as B3LYP and M06-2X, can be used to calculate BDEs, providing insights into the weakest bonds in a molecule and potential fragmentation pathways. nih.govrsc.org The accuracy of BDE calculations depends on the chosen functional and basis set. nih.govccu.edu.tw

| Reactivity Descriptor | Information Provided | Computational Approach |

|---|---|---|

| Fukui Functions (f(r)) | Identifies regioselectivity for nucleophilic, electrophilic, and radical attacks. researchgate.net | DFT calculations based on electron density changes. |

| Bond Dissociation Enthalpy (BDE) | Indicates the strength of a chemical bond and susceptibility to homolytic cleavage. wikipedia.org | DFT (e.g., B3LYP, M06-2X), G3, G4 composite methods. rsc.org |

Molecular Dynamics (MD) Simulations in Solution-Phase Reactivity Contexts

While gas-phase DFT calculations provide fundamental insights, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent environment. By combining quantum mechanics (QM) for the solute with molecular mechanics (MM) for the solvent (QM/MM methods), it is possible to model solution-phase reactivity more accurately. nih.gov These simulations can provide information on solvation effects, conformational changes in solution, and the influence of the solvent on reaction pathways. For instance, QM/MM simulations have been used to study the deactivation pathways of molecules in both the gas phase and in solution. nih.gov

Quantum Chemical Calculations for Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Quantum chemical calculations can be used to study these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. Understanding these interactions is crucial for explaining the physical properties of the compound in the condensed phase, such as its crystal structure and boiling point. For instance, analysis of crystal structures of related compounds has revealed interesting π-π stacking interactions between metallacyclic rings. rsc.org

Correlation of Theoretical Predictions with Experimental Observables

The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry. For hydrazones, including acetophenone dimethylhydrazone and its derivatives, density functional theory (DFT) has emerged as a powerful tool for predicting molecular geometries and spectroscopic properties.

Research on triazine-based hydrazone derivatives has demonstrated an excellent correlation between geometric parameters optimized using the B3LYP/6-31G(d,p) level of theory and those determined by single-crystal X-ray diffraction. mdpi.com This level of theory has been shown to reliably predict bond lengths and angles, providing a solid foundation for further computational analysis. mdpi.com

Spectroscopic properties are also well-reproduced by theoretical calculations. The vibrational frequencies calculated using DFT methods show strong correlations with experimental infrared (IR) spectra. mdpi.com Furthermore, simulated UV-Vis absorption spectra have been found to be in good agreement with experimental results, typically within a 10–20 nm range. mdpi.com This agreement allows for the confident assignment of electronic transitions observed in experimental spectra.

Computational models have also been successfully employed to rationalize and predict the reactivity of hydrazones. In studies of hydrazone exchange kinetics, computational modeling at the M06-2X/6-31G* level of theory was used to investigate potential reaction mechanisms. The calculated free energy barriers for different pathways correctly predicted the experimentally observed order of reactivity for a series of hydrazones. ljmu.ac.uk This predictive capability is invaluable for understanding and designing dynamic chemical systems.

The delocalization index, a parameter derivable from both theoretical calculations and experimental X-ray diffraction data, has been used to investigate reactivity differences between α,β-unsaturated carbonyls and hydrazones, further bridging the gap between theoretical and experimental electron density analyses. uwa.edu.au

Below is a table summarizing the correlation between theoretical predictions and experimental data for hydrazone derivatives, which are structurally related to acetophenone dimethylhydrazone.

Table 1: Correlation of Theoretical and Experimental Data for Hydrazone Derivatives

| Parameter | Theoretical Method | Experimental Method | Correlation |

|---|---|---|---|

| Molecular Geometry | |||

| Bond Lengths & Angles | DFT (B3LYP/6-31G(d,p)) | Single Crystal X-ray Diffraction | Excellent mdpi.com |

| Spectroscopic Properties | |||

| Vibrational Frequencies | DFT (B3LYP/6-31G(d,p)) | FT-IR Spectroscopy | Good Correlation mdpi.com |

| Electronic Absorption (λmax) | TD-DFT | UV-Vis Spectroscopy | Agreement within 10-20 nm mdpi.com |

| Reactivity |

Theoretical Assessment of Solvent Effects on Reactivity

The solvent environment can significantly influence the rate and outcome of chemical reactions. Theoretical studies play a crucial role in elucidating the underlying mechanisms of these solvent effects on the reactivity of compounds like acetophenone dimethylhydrazone.

Kinetic studies on the formation of acetophenone-phenylhydrazone in various solvents have shown that the reaction rate is influenced by the dielectric constant of the medium. researchgate.net An increase in solvent polarity has been observed to enhance the rate of reaction, which can be attributed to the stabilization of polar transition states. researchgate.net

A theoretical and experimental investigation into the recovery of acetophenones from their corresponding hydrazones via UV irradiation in different chlorinated solvents (CCl₄, CHCl₃, and CH₂Cl₂) revealed a profound solvent effect on the recovery time. researchgate.net The shortest recovery times were observed in carbon tetrachloride. researchgate.net Density functional theory (DFT) calculations were employed to understand this phenomenon. The calculations indicated that the recovery time is closely related to the bond dissociation enthalpy of the C-Cl bond in the solvent. researchgate.net The breaking of the C-Cl bond was identified as the rate-determining step, and the activation energies for the subsequent reactions were found to be significantly lower. researchgate.net

The influence of solvent polarity on the excited states of acetophenone derivatives has also been a subject of theoretical and experimental inquiry. Studies have shown that as solvent polarity increases, the intensity of the ππ* band increases relative to the nπ* band in the triplet excited state manifold. nih.gov This shift in the electronic landscape can have significant implications for the photochemical reactivity of these compounds. nih.gov

The following table outlines the theoretical assessment of solvent effects on reactions involving acetophenone hydrazone derivatives.

Table 2: Theoretical Assessment of Solvent Effects on the Reactivity of Acetophenone Hydrazone Derivatives

| Reaction | Solvent(s) | Theoretical Method | Key Finding |

|---|---|---|---|

| Acetophenone-phenylhydrazone formation | Various dipolar and aprotic solvents | - | Reaction rate increases with the dielectric constant of the solvent. researchgate.net |

| Recovery of acetophenones from hydrazones | CCl₄, CHCl₃, CH₂Cl₂ | DFT | Recovery time is correlated with the C-Cl bond dissociation enthalpy of the solvent; C-Cl bond breaking is the rate-determining step. researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Carbon tetrachloride |

| Chloroform |

| Dichloromethane |

| Benzil |

Applications of Acetophenone N,n Dimethylhydrazone in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block

Acetophenone (B1666503) N,N-dimethylhydrazone is a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.comnih.gov Its utility stems from the reactive nature of the C=N double bond and the ability of the dimethylamino group to be easily converted into other functionalities or cleaved to regenerate the parent ketone. This allows for the introduction of molecular diversity from a common starting material. researchgate.net

The application of acetophenone derivatives in the synthesis of natural product analogs is a testament to their versatility. mdpi.comnih.gov For instance, amino acetophenones serve as key starting materials for the synthesis of analogs of flavones, coumarins, and other biologically active compounds. mdpi.comnih.gov The hydrazone moiety can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the range of accessible molecular scaffolds.

Table 1: Examples of Molecular Scaffolds Synthesized from Acetophenone Derivatives

| Scaffold | Synthetic Strategy | Reference |

| Flavone Analogs | Cyclization of chalcone (B49325) precursors derived from acetophenones | mdpi.com |

| Coumarin Analogs | Pechmann condensation or related cyclization reactions | mdpi.com |

| Azaaurones | Condensation of N-acetyldihydroindolyl-3-one with arylaldehydes | mdpi.com |

| Azocanes | Cyclization reactions involving aminoacetophenone derivatives | mdpi.com |

Application in Carbonyl Protective Group Chemistry

The protection of carbonyl groups is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. nih.gov Hydrazones, including Acetophenone N,N-dimethylhydrazone, serve as effective protecting groups for aldehydes and ketones. organic-chemistry.org The formation of the N,N-dimethylhydrazone from acetophenone is a straightforward reaction, and the resulting hydrazone is stable under a variety of reaction conditions, particularly neutral to strongly basic environments. organic-chemistry.orglibretexts.org

The stability of the N,N-dimethylhydrazone protecting group is a key advantage. It is resistant to nucleophilic attack and reduction by hydride reagents, which allows for selective transformations at other functional groups within a molecule. libretexts.org The regeneration of the parent carbonyl compound can be achieved under specific acidic conditions, often involving hydrolysis. organic-chemistry.org

Table 2: Stability of N,N-Dimethylhydrazone as a Carbonyl Protecting Group

| Condition | Stability | Reference |

| Strongly Basic (e.g., organolithium reagents) | Stable | libretexts.org |

| Nucleophilic (e.g., Grignard reagents) | Stable | libretexts.org |

| Reductive (e.g., NaBH4) | Stable | libretexts.org |

| Acidic (aqueous) | Cleaved | organic-chemistry.org |

Construction of Diverse Nitrogen- and Oxygen-Containing Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.netresearchgate.net Acetophenone N,N-dimethylhydrazone is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. ajol.info The nitrogen atoms of the hydrazone moiety can be incorporated into the heterocyclic ring through various cyclization strategies.

For example, acetophenone phenylhydrazones can be treated with reagents like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield pyrazole (B372694) derivatives. Furthermore, intramolecular cyclization reactions of acetophenone N-tosylhydrazone derivatives with vinyl groups can lead to the formation of polysubstituted indenes. The reactivity of the hydrazone allows for the construction of complex fused heterocyclic systems. rsc.orgethz.ch While the synthesis of oxygen-containing heterocycles from acetophenone dimethylhydrazone is less direct, the parent acetophenone is a common precursor for chromenes, furans, and other oxygenated ring systems. researchgate.net

Table 3: Examples of Nitrogen-Containing Heterocycles from Hydrazone Precursors

| Heterocycle | Synthetic Method | Reference |

| Pyrazoles | Reaction of acetophenone phenylhydrazone with DMF/POCl3 | |

| Indenes | Intramolecular cyclization of acetophenone N-tosylhydrazone | |

| Pyridines | Cyclization of chalcones derived from acetophenone | ajol.info |

| Thiazoles | Hantzsch-type synthesis from α-haloketones and thioamides | ajol.info |

Contribution to Stereoselective Synthesis Strategies (e.g., Enantioselective Alkylations)

The control of stereochemistry is a central theme in modern organic synthesis. Acetophenone N,N-dimethylhydrazone and its derivatives have proven to be excellent substrates for stereoselective reactions, particularly in the context of asymmetric α-alkylation of ketones. ucc.ie The hydrazone can be deprotonated to form a chiral azaenolate, which then reacts with an electrophile in a stereocontrolled manner. ucc.ielookchem.com

The use of chiral auxiliaries attached to the hydrazone nitrogen or the use of chiral ligands in conjunction with an organometallic base can induce high levels of enantioselectivity in the alkylation step. ucc.ie This methodology provides a powerful tool for the synthesis of enantiomerically enriched α-alkylated ketones, which are important building blocks for natural products and pharmaceuticals. ucc.ie Additionally, dearomative [4+2]-cycloaddition reactions of N,N-dimethylhydrazone derived from 9-anthracenecarbaldehyde have been shown to proceed with high enantio- and diastereoselectivity. chemrxiv.org

Table 4: Enantioselective Alkylation of N,N-Dimethylhydrazones

| Electrophile | Chiral Auxiliary/Ligand | Enantiomeric Excess (ee) | Reference |

| Alkyl Halides | Sparteine | High | ucc.ie |

| Various | Chiral N-amino cyclic carbamate (B1207046) (ACC) | 82:18 to 98:2 er | lookchem.com |

Precursor to a Range of Organic Compounds, Including Unsymmetrical Ketones

Beyond its role in heterocyclic synthesis and stereoselective reactions, Acetophenone N,N-dimethylhydrazone serves as a precursor to a variety of other organic compounds. A particularly important application is in the synthesis of unsymmetrical ketones. researcher.lifeorganic-chemistry.orgnih.gov Traditional methods for synthesizing unsymmetrical ketones can be challenging due to issues with selectivity and the use of harsh reagents.

The use of hydrazone derivatives, such as tosylhydrazones, provides a convenient and efficient route to unsymmetrical ketones. organic-chemistry.orgsemanticscholar.org In one approach, a tosylhydrazone is reacted with an aryl aldehyde in the presence of a base to generate the unsymmetrical ketone. organic-chemistry.org This method avoids the use of unstable diazo compounds and is compatible with a wide range of functional groups. organic-chemistry.org The N,N-dimethylhydrazone can be cleaved under mild oxidative or reductive conditions to regenerate the ketone, or it can be transformed into other functional groups, highlighting its synthetic utility.

Table 5: Synthesis of Unsymmetrical Ketones from Hydrazone Derivatives

| Hydrazone Type | Reagents | Key Features | Reference |

| Tosylhydrazone | Aryl aldehyde, Base (e.g., Cs2CO3) | One-pot procedure, avoids diazo compounds | organic-chemistry.org |

| N-Triazinylamide/Weinreb Amide | Organometallic reagents | Chelation-controlled sequential substitution | nih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Catalytic Methods for Synthesis and Transformations

The development of environmentally friendly and efficient methods for synthesizing and modifying acetophenone (B1666503) dimethylhydrazone is a primary research goal. This involves exploring green chemistry principles and innovative catalytic systems.

Exploration of Green Chemistry Approaches

Green chemistry principles are central to modern synthetic chemistry, aiming to reduce waste and energy consumption. ijnc.ir Future research will likely focus on several key areas:

Solvent-free Reactions: Mechanochemical methods, such as ball milling, offer a promising solvent-free approach to organic synthesis. ijnc.ir These techniques use mechanical energy to drive reactions, eliminating the need for solvents and often leading to high yields. ijnc.ir

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times and improve energy efficiency in the synthesis of related compounds. ijnc.irscielo.org.bo

Catalysis: The use of catalysts is fundamental to green chemistry. mdpi.com Research into new catalysts, including biocatalysts and transition-metal catalysts, can lead to more selective and efficient syntheses. ijnc.irmdpi.com For instance, cerium chloride (CeCl3·7H2O) has been explored as an eco-friendly promoter for hydrazone formation. mdpi.comresearchgate.net

Water as a Solvent: Utilizing water as a solvent in chemical reactions is an attractive green alternative due to its abundance, low cost, and non-toxic nature. nih.gov

Discovery and Characterization of Unprecedented Reaction Pathways

Uncovering new reactions involving acetophenone dimethylhydrazone is crucial for expanding its synthetic utility. Hydrazones, in general, are known to participate in a variety of transformations, including rearrangements and cycloadditions. researchgate.netnih.gov Future work will likely investigate:

Novel Cycloaddition Reactions: The electron-rich double bond in acetophenone dimethylhydrazone makes it a candidate for various cycloaddition reactions, potentially leading to the synthesis of novel heterocyclic compounds. nih.gov

Catalytic C-H Activation: Exploring the use of acetophenone dimethylhydrazone as a directing group in C-H activation reactions could open up new avenues for functionalizing aromatic rings. researchgate.net

Complex Reaction Pathways: The synthesis of intricate molecular structures, such as molecular cages, can involve multiple reaction pathways including the formation of hydrazone bonds. mdpi.com Studying these complex transformations can lead to the design of sophisticated molecular architectures. mdpi.com

Advancement of In Situ Spectroscopic and Real-Time Mechanistic Probing Techniques

A detailed understanding of reaction mechanisms is essential for optimizing existing processes and discovering new ones. Advanced spectroscopic techniques are critical for this endeavor.

In Situ NMR Spectroscopy: The use of in situ Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of isotopically labeled starting materials, can provide real-time insights into reaction intermediates and pathways. acs.org This technique has been used to challenge and refine previously proposed mechanisms for reactions involving related hydrazones. acs.org

Energy-Scanned X-ray Photoelectron Diffraction (PhD): This technique has the potential to determine the detailed structural properties of molecules like acetophenone adsorbed on surfaces, which can help elucidate preferred reaction pathways. ucl.ac.uk

Real-Time Monitoring: Techniques that allow for the real-time monitoring of reactions, such as observing color changes or using gas-solid reaction monitoring, can provide valuable information about reaction kinetics and endpoints. orgsyn.orgresearchgate.net

Integration with Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, offering predictive insights into molecular properties and reactivity.

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, reactivity, and spectroscopic properties of molecules. science.govresearchgate.netchemrevlett.com For acetophenone and its derivatives, DFT can be used to predict reaction mechanisms, understand substituent effects, and simulate spectra. science.govresearchgate.netchemrevlett.com

ONIOM Method: The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach that allows for the study of large and complex systems by treating different parts of the system at different levels of theory. acs.org This can be particularly useful for modeling reactions of acetophenone dimethylhydrazone in complex environments. acs.org

Predictive Modeling: By combining experimental data with computational models, researchers can develop predictive tools for reaction outcomes and material properties. This integration of experimental and computational chemistry is a powerful approach for accelerating discovery. umich.edu

Expanding Applications in Materials Science and Fine Chemical Synthesis

The unique properties of acetophenone dimethylhydrazone and related hydrazones make them promising building blocks for new materials and valuable intermediates in the synthesis of fine chemicals.